4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine
描述
4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine is a synthetic nucleoside analog featuring a fused imidazo[4,5-c]pyridine core. Its structure includes:
- Imidazo[4,5-c]pyridine scaffold: A bicyclic system comprising imidazole fused to pyridine at positions 4,5 (imidazole) and c (pyridine).
- 6-Chloro group: Increases lipophilicity and influences electronic properties.
This compound is of interest in medicinal chemistry, particularly for antiviral or anticancer applications, due to its structural similarity to purine nucleosides.
属性
IUPAC Name |
(2R,4R,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)/t5-,8+,9?,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDWXUGNGGWNEU-QXBPSEORSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=C(N=C1Cl)N)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Glycosylation Selectivity
The orientation of the ribofuranosyl donor profoundly impacts isomer formation. DFT calculations suggest that bulky protecting groups (e.g., TBDMS) destabilize the transition state leading to the 3-β isomer, favoring 1-β attachment.
化学反应分析
Nucleophilic Substitution at the C-6 Chloro Group
The chloro substituent at position C-6 undergoes nucleophilic substitution under controlled conditions. Key reactions include:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Amination | Ammonia/amine in ethanol, reflux | Replacement of Cl with NH₂ or alkylamino groups |
| Alkoxylation | Alcohols with NaH, 60–80°C | Formation of 6-alkoxy derivatives |
| Thiolation | Thiols in DMF, catalytic KI | Production of 6-thioether analogs |
These substitutions are critical for modifying the compound’s antiviral or anticancer properties. For example, amination enhances solubility and bioavailability .
Ring-Opening Reactions
The imidazo[4,5-c]pyridine ring system participates in acid- or base-catalyzed ring-opening reactions:
-
Acidic Conditions (pH < 3): Protonation at N3 leads to cleavage of the C8-N9 bond, yielding 4-amino-6-chloro-β-D-ribofuranosylimidazole derivatives.
-
Alkaline Conditions (pH > 10): Deprotonation triggers rearrangement into open-chain intermediates, which can re-cyclize under thermal conditions.
Nucleic Acid Incorporation and Chain Termination
As an adenosine analog, the compound competes with natural nucleosides during DNA/RNA synthesis:
| Biological System | Mechanism | Effect |
|---|---|---|
| Viral polymerases | Incorporation into RNA/DNA strands via 5'-triphosphate form | Premature chain termination due to lack of 3'-OH |
| Human polymerases | Selective inhibition via steric hindrance from the imidazo-pyridine scaffold | Reduced off-target toxicity |
Studies highlight its efficacy against hepatitis C virus (HCV) polymerases .
Glycosidic Bond Reactivity
The β-D-ribofuranosyl group undergoes hydrolysis under specific conditions:
| Condition | Rate (k, s⁻¹) | Product |
|---|---|---|
| 0.1 M HCl, 37°C | 2.3 × 10⁻⁵ | Aglycone + ribose |
| Enzymatic cleavage | Variable | Activated nucleobase for prodrug formulations |
Stability in neutral/buffered solutions (t₁/₂ > 24 h at 25°C) makes it suitable for pharmaceutical formulations .
Metal-Catalyzed Cross-Coupling
The C-4 amino group participates in palladium-catalyzed reactions:
-
Buchwald–Hartwig Amination: Forms C-N bonds with aryl halides (e.g., synthesis of biaryl derivatives).
-
Sonogashira Coupling: Links terminal alkynes to the imidazo-pyridine core for fluorescent probes.
Oxidation and Reduction Pathways
科学研究应用
The compound acts as an agonist for adenosine receptors (A1, A2A, A2B, and A3), which are G-protein-coupled receptors involved in numerous physiological processes. Its biological activities include:
- Cytoprotective Effects : It has been shown to enhance the oxygen supply-demand ratio and protect against ischemic damage through cell conditioning.
- Anti-inflammatory Responses : The compound triggers pathways that lead to reduced inflammation.
- Promotion of Angiogenesis : It plays a role in the formation of new blood vessels.
In Vitro Studies
Research indicates that 4-amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine exhibits varying affinities for different adenosine receptors:
- A1 Receptor Ki : 0.3 μM
- A2A Receptor Ki : 0.08 μM
- A2B Receptor Ki : 25.5 μM
- A3 Receptor Ki : 1.9 μM
These values suggest a strong affinity for A1 and A2A receptors, making it a candidate for further exploration in therapeutic contexts.
In Vivo Studies
In animal models, particularly rats subjected to induced ischemic conditions, the compound demonstrated protective effects against hippocampal CA1 neuronal loss when administered through focal injections.
Therapeutic Applications
Given its mechanism of action and biological properties, this compound has potential applications in:
- Cardiovascular Diseases : Due to its protective effects against ischemia.
- Neuroprotection : As a treatment for neurodegenerative diseases where adenosine signaling is disrupted.
- Cancer Therapy : Modulating tumor microenvironments through angiogenesis and inflammatory pathways.
Case Study 1: Neuroprotection in Ischemic Models
In a study by Barbieri et al. (1998), the administration of this compound in rat models showed significant neuroprotective effects during ischemic episodes, highlighting its potential in treating stroke or other ischemic conditions.
Case Study 2: Anti-inflammatory Mechanisms
Research has also indicated that this compound can modulate inflammatory responses by acting on adenosine receptors, thus providing insights into its use in inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of 4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It acts as an adenosine analog, potentially inhibiting enzymes involved in nucleic acid metabolism and affecting cellular signaling pathways . The specific molecular targets and pathways involved are still under investigation .
相似化合物的比较
Heterocyclic Amines in Cooked Foods
Compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) are mutagenic heterocyclic amines (HAAs) formed during high-temperature cooking. Key differences:
- Core Structure: PhIP and MeIQx feature imidazo[4,5-b]pyridine and imidazo[4,5-f]quinoxaline cores, respectively, differing in ring fusion positions.
- Metabolism: PhIP and MeIQx are metabolized by CYP1A2 and NAT2, forming DNA adducts . The ribofuranosyl group in the target compound likely alters metabolic pathways, reducing genotoxic risk.
Halogenated Imidazo[4,5-c]pyridine Derivatives
PharmaBlock Sciences lists analogs such as 7-bromo-1H-imidazo[4,5-c]pyridine and 2-bromo-3H-imidazo[4,5-c]pyridine . Comparisons:
- Substituent Effects: Chloro vs. Ribofuranosyl Addition: The sugar moiety distinguishes the target compound from non-glycosylated halogenated derivatives, enabling nucleoside-like mechanisms (e.g., kinase phosphorylation).
SSAO-Inhibiting Imidazo[4,5-c]pyridine Derivatives
European Patent EP2017/026 describes imidazo[4,5-c]pyridine-derived SSAO (semicarbazide-sensitive amine oxidase) inhibitors . Contrasts:
- Functional Groups: SSAO inhibitors often include bulky aromatic substituents for enzyme active-site binding, whereas the target compound’s amino and chloro groups may prioritize nucleic acid interactions.
- Therapeutic Targets: SSAO inhibitors target cardiovascular or inflammatory diseases, while the ribofuranosyl group in the target compound suggests antiviral or antimetabolite applications.
Triazolo[4,5-c]pyridine Nucleosides
Compounds like 4-chloro-1-(beta-D-ribofuranosyl)-u-triazolo[4,5-c]pyridine share structural similarities but differ in core heterocycles:
- Triazole vs. Imidazole : The triazolo[4,5-c]pyridine core (three nitrogens) vs. imidazo[4,5-c]pyridine (two nitrogens) alters electronic properties and hydrogen-bonding capacity.
- Biological Implications: Triazolo derivatives like 3-deaza-8-azaadenosine act as purine antimetabolites , whereas the target compound’s imidazole core may confer distinct pharmacokinetic profiles.
Structural and Functional Analysis Table
Key Research Findings
- Synthetic Strategies: The target compound’s synthesis likely parallels methods for triazolo[4,5-c]pyridine nucleosides, involving glycosylation and halogenation steps . highlights organometallic zinc-amine bases for imidazo[4,5-c]pyridine derivatization.
- Metabolic Stability: Unlike HAAs (PhIP, MeIQx), the ribofuranosyl group may reduce CYP1A2-mediated activation, lowering genotoxicity .
- Therapeutic Potential: Structural analogs like SSAO inhibitors and triazolo nucleosides demonstrate the scaffold’s versatility, suggesting the target compound could be optimized for antiviral or anticancer activity.
常见问题
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | N1-Glycosylation Signature | Reference |
|---|---|---|
| ¹H NMR (anomeric) | δ 5.83 ppm (d, J=2.8 Hz, H1') | |
| UV (pH 1) | λmax 300 nm (ε 6700) | |
| HRMS | [M+H]+ m/z 356.0452 (C12H15ClN5O4+) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
